![molecular formula C9H16N2O2 B14869641 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate amine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitrogen and oxygen atoms in the ring system allows for hydrogen bonding and other interactions that can influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one: Similar structure but with a methyl group instead of an ethyl group.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents.
Uniqueness
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group provides distinct steric and electronic properties compared to similar compounds, potentially leading to different interactions and applications.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
9-ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-11-5-6-13-9(8(11)12)3-4-10-7-9/h10H,2-7H2,1H3 |
Clave InChI |
IQJZEBAPNCFVJA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC2(C1=O)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
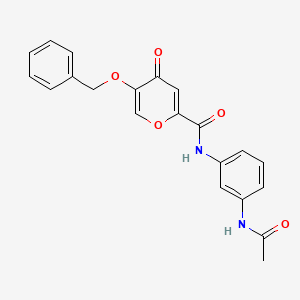

![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

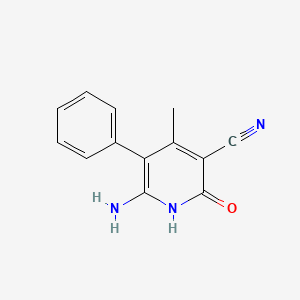
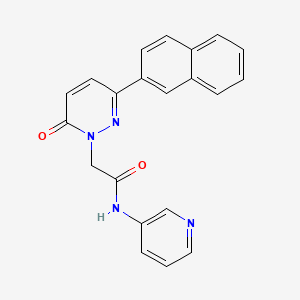
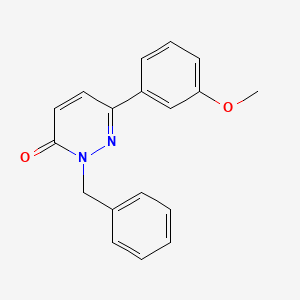
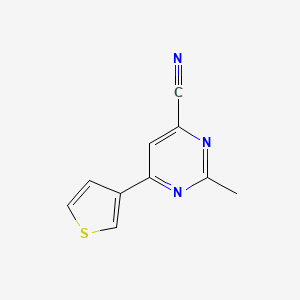
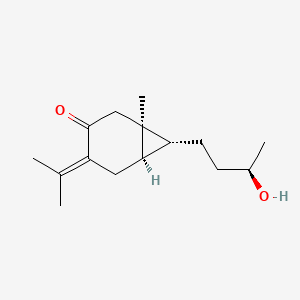
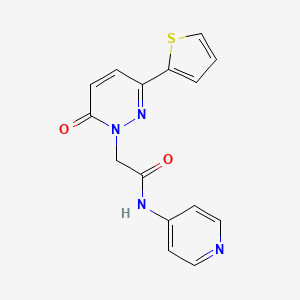
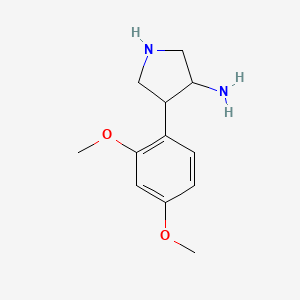
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
